Cas no 2172485-40-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, a hydroxyl substituent, and a difluoromethyl moiety, enhancing its utility in constructing modified peptides with improved stability and bioactivity. The difluoropropanoic acid segment introduces conformational rigidity and metabolic resistance, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols. This compound is particularly valuable for introducing fluorinated motifs into peptides, enabling precise modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity. Its well-defined reactivity profile facilitates efficient incorporation into complex molecular architectures.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid structure
2172485-40-2 structure
Product Name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid
CAS No:2172485-40-2
MF:C22H22F2N2O6
MW:448.416693210602
CID:6412118
PubChem ID:165581701
Update Time:2025-05-24

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid
    • EN300-1535609
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2,2-difluoropropanoic acid
    • 2172485-40-2
    • Inchi: 1S/C22H22F2N2O6/c23-22(24,20(29)30)12-26-19(28)9-13(27)10-25-21(31)32-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,27H,9-12H2,(H,25,31)(H,26,28)(H,29,30)
    • InChI Key: RKJTXBZGUWWVPV-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CNC(CC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)O)=O)F

Computed Properties

  • Exact Mass: 448.14459275g/mol
  • Monoisotopic Mass: 448.14459275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 125Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid Pricemore >>

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Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic Acid: A Comprehensive Overview

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid, commonly referred to by its CAS number 2172485-40-2, is a complex organic compound with significant applications in the fields of pharmaceutical chemistry and biochemistry. This compound is notable for its unique structure, which combines elements of fluorenylmethoxycarbonyl (Fmoc) groups, amino acids, and fluorinated functionalities. The integration of these features makes it a valuable tool in peptide synthesis and drug discovery.

The molecular structure of this compound is characterized by a Fmoc group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino acid backbone, specifically a derivative of hydroxybutanamide, which introduces hydroxyl functionality. Additionally, the presence of two fluorine atoms at the 2-position of the propanoic acid moiety introduces unique electronic and steric properties. These features collectively enhance the compound's versatility in various chemical reactions and biological applications.

Recent advancements in chemical synthesis have enabled the efficient production of this compound. Researchers have employed novel strategies such as multiphase catalysis and continuous-flow synthesis to optimize its preparation. These methods not only improve yield but also reduce environmental impact, aligning with the growing demand for sustainable chemical processes.

In terms of applications, this compound has shown promise in the development of bioactive molecules. Its Fmoc group plays a critical role in peptide synthesis by protecting amino groups during solid-phase synthesis. This property has made it indispensable in the construction of complex peptides and proteins, which are essential for drug discovery and biotechnological applications.

Beyond its role in peptide synthesis, this compound has also been explored for its potential in fluorinated drug design. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, such as increasing lipophilicity and enhancing metabolic stability. These attributes make it a valuable building block for designing drugs targeting various therapeutic areas, including cancer and infectious diseases.

Recent studies have highlighted the importance of this compound in understanding the relationship between molecular structure and biological activity. For instance, researchers have utilized computational chemistry techniques to model the interactions between this compound and target proteins. These insights have provided valuable information for optimizing its bioavailability and efficacy.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2,2-difluoropropanoic acid (CAS No. 2172485-40-2) stands as a versatile and innovative compound with wide-ranging applications in chemistry and biology. Its unique structure, combined with cutting-edge synthetic methods and computational tools, positions it as a key player in advancing drug discovery and chemical innovation.

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